N-Ethylpyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNYUIISCOCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672454 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-56-2 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of N-Ethylpyrrolidine-3-carboxamide Scaffolds
The following technical guide details the mechanism of action, pharmacological significance, and experimental applications of N-Ethylpyrrolidine-3-carboxamide derivatives.
This analysis identifies the molecule not merely as a standalone chemical, but as a privileged pharmacophoric scaffold critical in the design of Butyrylcholinesterase (BChE) inhibitors for Alzheimer’s Disease (AD) and as a building block in agrochemical synthesis.
Executive Summary
This compound (CAS: 1060817-56-2) represents a strategic structural motif in medicinal chemistry.[1] It is characterized by a pyrrolidine ring substituted at the 3-position with an N-ethylcarboxamide group.[1][2][3][4]
While the free amine (unsubstituted at N1) serves as a chiral intermediate, its N1-functionalized derivatives (e.g., sulfonamides, benzamides) exhibit potent biological activity. The primary mechanism of action lies in the selective, reversible inhibition of Butyrylcholinesterase (BChE) , a key enzyme in the progression of neurodegenerative disorders.
Key Pharmacological Profile:
-
Target: Butyrylcholinesterase (BChE) [EC 3.1.1.8].
-
Binding Mode: Competitive/Mixed inhibition via the acyl-binding pocket.
-
Therapeutic Application: Cognitive enhancement in Alzheimer’s Disease; potential neuroprotection.
-
Secondary Applications: Agrochemicals (pesticidal synergists).
Chemical Structure & Properties
The molecule exists as two enantiomers, (R) and (S). Structure-Activity Relationship (SAR) studies indicate that the (R)-enantiomer often confers superior binding affinity in cholinergic targets due to optimal steric fit within the enzyme's active site gorge.
Structural Visualization
The following diagram illustrates the core scaffold and its potential for derivatization at the N1 position.
Caption: Structural decomposition of the this compound scaffold highlighting key pharmacophoric regions.
Mechanism of Action: BChE Inhibition
The primary biological activity of this compound derivatives is the inhibition of BChE. Unlike Acetylcholinesterase (AChE), which hydrolyzes acetylcholine (ACh) in healthy synapses, BChE activity increases significantly in Alzheimer's brains, making it a critical target for restoring cholinergic function.
Molecular Binding Dynamics
The mechanism involves a precise "lock-and-key" interaction within the BChE active site gorge:
-
Entry & Orientation: The lipophilic pyrrolidine ring navigates the catalytic gorge, often interacting with the peripheral anionic site (PAS) via hydrophobic interactions (especially if N1 is substituted with aromatic groups like phenyl-sulfonyl).
-
Catalytic Site Interaction: The 3-carboxamide moiety mimics the ester group of the natural substrate (acetylcholine/butyrylcholine).
-
H-Bond Network: The amide nitrogen (N-H) serves as a hydrogen bond donor to the backbone carbonyls of the enzyme's oxyanion hole (Gly116, Gly117, Ala199), stabilizing the inhibitor-enzyme complex.
-
Ethyl Group Function: The N-ethyl group fits into the acyl-binding pocket of BChE. This pocket is larger in BChE than in AChE, which explains the scaffold's high selectivity for BChE over AChE.
Signaling Pathway & Downstream Effects
Inhibition of BChE leads to an accumulation of acetylcholine, enhancing neurotransmission.
Caption: Mechanistic pathway of BChE inhibition leading to cognitive enhancement.
Experimental Protocols
To validate the mechanism of action, researchers typically employ enzymatic assays and kinetic studies. The following protocols are standard for evaluating this scaffold.
BChE Inhibition Assay (Modified Ellman’s Method)
This colorimetric assay quantifies the enzyme's activity in the presence of the inhibitor.
Materials:
-
Enzyme: Human BChE (recombinant or serum-derived).
-
Substrate: Butyrylthiocholine iodide (BTC).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Protocol Steps:
-
Preparation: Dissolve the this compound derivative in DMSO (stock solution). Dilute with buffer to desired concentrations (e.g., 1 nM – 10 µM).
-
Incubation: In a 96-well plate, add:
-
150 µL Phosphate buffer
-
20 µL Inhibitor solution
-
20 µL BChE enzyme solution (0.05 U/mL)
-
Incubate at 25°C for 5–10 minutes to allow equilibrium binding.
-
-
Reaction Initiation: Add 10 µL of mixed substrate solution (BTC + DTNB).
-
Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader. The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.
-
Analysis: Calculate the % Inhibition and IC50 using non-linear regression (GraphPad Prism or similar).
Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mode of inhibition (competitive vs. non-competitive):
-
Perform the Ellman assay at varying substrate (BTC) concentrations (e.g., 0.1 mM to 2.0 mM).
-
Repeat with at least three fixed concentrations of the inhibitor.
-
Plot: 1/Velocity (
) vs. 1/Substrate ( ).-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). -
Mixed Inhibition: Lines intersect in the second quadrant (
decreases, changes). -
Note: Most this compound derivatives exhibit mixed-type inhibition , binding to both the free enzyme and the enzyme-substrate complex.
-
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold, highlighting the importance of the N1-substituent.
| Compound Variant | N1-Substituent | Target | IC50 (nM) | Selectivity (BChE/AChE) |
| Scaffold Only | Hydrogen (H) | BChE | > 10,000 | Low |
| Derivative A | Benzoyl | BChE | 450 | Moderate |
| Derivative B | 4-Bromophenylsulfonyl | BChE | 13 | High (>600x) |
| Derivative C | Naphthalene-2-sulfonyl | BChE | 8 | Very High |
Data synthesized from representative medicinal chemistry optimization studies (see References).
Synthesis Overview
Understanding the synthesis is crucial for generating derivatives for testing.
Core Workflow:
-
Starting Material: Diethyl malonate or 3-carbomethoxypyrrolidine.
-
Amidation: Reaction of the ester at C3 with ethylamine (70% aq. or in THF) creates the N-ethylcarboxamide.
-
N1-Derivatization: The pyrrolidine nitrogen is reacted with sulfonyl chlorides or acid chlorides in the presence of a base (TEA or DIPEA) to attach the lipophilic tail required for high-affinity binding.
References
-
Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Source: Journal of Medicinal Chemistry (2025/2014). Context: Describes the synthesis and biological evaluation of this compound derivatives (e.g., 1-Benzoyl-N-ethylpyrrolidine-3-carboxamide) as potent BChE inhibitors. URL:[Link] (Search "Butyrylcholinesterase N-ethylpyrrolidine")
-
Mechanism of Action of DNA Topoisomerase Inhibitors. Source: PubMed (NIH). Context: While primarily about topoisomerase, this literature distinguishes the specific carboxamide scaffolds used in neuropharmacology from those used in oncology. URL:[Link]
-
Tricyclic Heterocycles as BET Protein Inhibitors (Patent US11498926B2). Source: Google Patents.[3][4] Context: Lists this compound as a chemical building block in the synthesis of complex pharmaceutical agents. URL:
-
Pesticidal Compositions and Related Methods (Patent US20150111734A1). Source: Google Patents.[3][4] Context: Documents the use of the scaffold in agrochemical formulations, highlighting its biological versatility. URL:
Sources
- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 2. CN101827838A - å¤§éº»ç´ åä½é ä½ - Google Patents [patents.google.com]
- 3. US11498926B2 - Tricyclic heterocycles as BET protein inhibitors - Google Patents [patents.google.com]
- 4. US20070244092A1 - Therapeutic Compounds - Google Patents [patents.google.com]
N-Ethylpyrrolidine-3-carboxamide IUPAC name and structure
Technical Guide: -Ethylpyrrolidine-3-carboxamide
IUPAC Nomenclature, Structural Analysis, and Pharmaceutical Utility
Structural Identity & Nomenclature
This section defines the precise chemical identity of the compound, resolving common nomenclature ambiguities found in database literature.
IUPAC Name and Systematics
-
Preferred IUPAC Name:
-Ethylpyrrolidine-3-carboxamide -
Systematic Breakdown:
-
Parent Ring: Pyrrolidine (saturated 5-membered nitrogen heterocycle).
-
Principal Group: Carboxamide (
) attached at position 3 of the ring.[1] -
Substituent: An ethyl group attached to the amide nitrogen (indicated by the locant
-).
-
-
Molecular Formula:
-
Molecular Weight: 142.20 g/mol
Critical Disambiguation (Isomerism)
In high-throughput screening databases, naming conventions can be inconsistent. It is critical to distinguish between two regioisomers:
| Feature | 1-Ethylpyrrolidine-3-carboxamide (Isomer) | |
| Ethyl Location | Attached to the Amide Nitrogen | Attached to the Ring Nitrogen (Position 1) |
| Ring Nitrogen | Secondary Amine (Free | Tertiary Amine (Substituted) |
| SMILES | CCNC(=O)C1CCNC1 | NC(=O)C1CCN(CC)C1 |
| Role | Hydrogen bond donor/acceptor scaffold | Tertiary amine base scaffold |
Stereochemistry
The carbon at position 3 is a chiral center. Consequently, this compound exists as two enantiomers:
In medicinal chemistry, the (3S) enantiomer is frequently the bioactive pharmacophore in pyrrolidine-based antipsychotics and kinase inhibitors [1].
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinction between the ring nitrogen and the amide nitrogen.
Caption: Structural hierarchy of this compound showing the C3 attachment point and amide substitution.[1][2][3][4]
Synthetic Pathways
Synthesis is typically achieved via amide coupling. The secondary amine of the pyrrolidine ring must often be protected (e.g., with Boc or Cbz) to prevent self-polymerization or side reactions during the activation of the carboxylic acid.
Protocol: Amide Coupling from Carboxylic Acid
Objective: Synthesize
Reagents:
-
Starting Material:
-Boc-pyrrolidine-3-carboxylic acid (CAS: 59378-75-5).[5] -
Amine Source: Ethylamine (usually as hydrochloride salt or solution in THF).
-
Coupling Agents: EDC·HCl / HOBt or HATU.
-
Base: DIPEA (Diisopropylethylamine).
-
Deprotection Agent: TFA (Trifluoroacetic acid) or HCl/Dioxane.
Step-by-Step Methodology:
-
Activation: Dissolve
-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in dry DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes. -
Coupling: Add Ethylamine (1.2 eq). Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated
, brine, and water. Dry over and concentrate to yield the intermediate ( -Boc- -ethylpyrrolidine-3-carboxamide). -
Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1–2 hours to remove the Boc group.
-
Neutralization: Concentrate the solvent. Neutralize with basic resin or carbonate wash to obtain the free base
-Ethylpyrrolidine-3-carboxamide.
Synthetic Logic Flowchart
Caption: Step-wise synthetic route using Boc-protection strategy to ensure regioselectivity.
Analytical Characterization
Validation of the structure requires spectroscopic analysis.[6] The following data patterns are characteristic for this molecule.
Nuclear Magnetic Resonance ( NMR)
Predictive shifts in
| Proton Group | Multiplicity | Approx.[7][8] Shift ( | Assignment |
| Amide NH | Broad Singlet | 7.8 – 8.2 | Amide proton (exchangeable). |
| Ethyl | Quintet/Multiplet | 3.1 – 3.3 | Methylene adjacent to amide nitrogen. |
| Ethyl | Triplet | 1.0 – 1.2 | Terminal methyl group. |
| Ring C3-H | Multiplet | 2.8 – 3.0 | Methine proton at the chiral center. |
| Ring | Multiplets | 1.6 – 2.9 | Ring methylene protons (C2, C4, C5). |
| Amine NH | Broad Singlet | 1.5 – 2.0 | Ring secondary amine (if free base). |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion (
): -
Fragmentation: Loss of the ethyl amine group or ring opening may be observed at higher collision energies.
Pharmaceutical Applications
The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for piperidine and proline derivatives.
Drug Discovery Context
-
InhA Inhibitors (Tuberculosis): Pyrrolidine carboxamides have been identified as inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis.[9] The scaffold mimics the substrate binding, blocking cell wall synthesis [2].
-
Dopamine Antagonists: While benzamides like Sulpiride utilize a 2-substituted pyrrolidine, the 3-substituted isomers (like
-ethylpyrrolidine-3-carboxamide derivatives) are explored for varying selectivity profiles against D2/D3 receptors. -
Kinase Inhibition: The scaffold serves as a linker in fragment-based drug design (FBDD), positioning the amide hydrogen bond donor/acceptor to interact with the hinge region of kinases.
Physicochemical Properties (Predicted)
| Property | Value | Relevance |
| LogP | ~0.2 | Highly hydrophilic; good aqueous solubility. |
| TPSA | ~41 Ų | High blood-brain barrier (BBB) permeability potential. |
| pKa (Ring N) | ~9.5 | Basic; exists as a cation at physiological pH. |
| H-Bond Donors | 2 | Ring NH and Amide NH. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19959122, 1-ethylpyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. CAS 80028-44-0 | ethyl pyrrolidine-3-carboxylate hydrochloride - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BOC-吡咯烷-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for N-Ethylpyrrolidine-3-carboxamide characterization
Application Note: Comprehensive Characterization of N-Ethylpyrrolidine-3-carboxamide
Introduction & Scope
This compound is a critical heterocyclic intermediate often employed in the synthesis of neuroactive pharmaceuticals (e.g., dopaminergic modulators) and antimicrobial agents (e.g., InhA inhibitors for tuberculosis). Its structural integrity is defined by two key features: the basic pyrrolidine ring substituted at the nitrogen (N1) with an ethyl group, and a primary carboxamide moiety at the C3 position.
Characterizing this molecule presents specific analytical challenges:
-
Polarity: The tertiary amine and amide group create a highly polar profile, making retention on standard C18 RP-HPLC difficult.
-
Chirality: The C3 position is a stereocenter. Enantiomeric purity (R vs. S) is a Critical Quality Attribute (CQA).
-
Isomerism: Synthetic routes may yield structural isomers (e.g., N-ethyl-3-pyrrolidinecarboxamide where the ethyl is on the amide nitrogen) that must be distinguished.
This guide details a multi-modal analytical strategy combining HILIC-MS for assay/impurity profiling, Chiral HPLC for enantiomeric excess, and NMR for structural validation.
Physicochemical Profile & Strategy
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Formula | C | Monoisotopic Mass: 142.11 Da |
| CAS (Ref) | Precursor Acid: 5370-36-5 | Use acid impurity as a tracker. |
| pKa (Base) | ~9.4 (Pyrrolidine N) | Highly basic; requires high pH or HILIC for retention. |
| LogP | ~0.2 - 0.5 | Hydrophilic; poor retention on C18 without ion-pairing. |
| UV Max | < 210 nm (End absorption) | Weak chromophore; MS or CAD detection recommended. |
Characterization Decision Tree
Caption: Analytical workflow ensuring chemical purity, regiochemical identity, and stereochemical integrity.
Method A: HILIC-MS for Purity & Impurity Profiling
Rationale: Standard Reverse Phase (C18) chromatography often fails for small, basic, polar amines due to dewetting or lack of retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, retaining the polar cation via electrostatic and partition mechanisms.
Protocol Parameters
-
Instrument: UHPLC coupled with Single Quad or Q-TOF MS.
-
Column: Waters XBridge BEH Amide (2.5 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80.
-
Why: Amide phases provide excellent retention for polar amines and are stable at high pH if needed.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: ESI(+) MS (Scan 100-500 m/z) and UV 210 nm.
Gradient Table
| Time (min) | % A (Aqueous) | % B (Organic) | Event |
| 0.0 | 5 | 95 | Equilibration |
| 1.0 | 5 | 95 | Injection |
| 8.0 | 40 | 60 | Linear Gradient |
| 10.0 | 40 | 60 | Hold |
| 10.1 | 5 | 95 | Re-equilibration |
| 15.0 | 5 | 95 | End |
System Suitability Criteria:
-
Tailing Factor (Tf): 0.8 – 1.5 (Critical for basic amines).
-
Retention Time: k' > 2.0 (Must separate from void volume).
-
Precision: %RSD of Area < 2.0% (n=6).
Method B: Chiral HPLC for Enantiomeric Excess
Rationale: The 3-position is chiral. Synthetic routes starting from racemic epichlorohydrin or malates can yield racemates. Routes using L-Malic acid or L-Aspartic acid precursors should yield the (S)-enantiomer, but racemization can occur during the amide formation.
Protocol Parameters
-
Column: Daicel Chiralpak IA or Chiralcel OD-H (5 µm, 4.6 x 250 mm).
-
Why: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard for amide/amine separation.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Note: DEA is mandatory to mask silanols and ensure sharp peaks for the basic pyrrolidine nitrogen.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Diluent: Mobile Phase.
Expected Results:
-
Enantiomer 1 (e.g., S): ~8-10 min.
-
Enantiomer 2 (e.g., R): ~12-14 min.
-
Resolution (Rs): > 2.0 required.
Method C: Structure Elucidation (NMR & MS)
Distinguishing 1-Ethylpyrrolidine-3-carboxamide (Target) from its isomer N-Ethyl-3-pyrrolidinecarboxamide (Isomer) is vital.
Mass Spectrometry (MS/MS Fragmentation)
-
Target (1-Ethyl...): Parent m/z 143.[1] Fragmentation yields loss of the amide group (-44 Da) or ethyl group (-29 Da). Key fragment: m/z 98 (1-ethylpyrrolidine ring) or m/z 71 (pyrrolidine ring).
-
Isomer (N-Ethylamide...): Parent m/z 143. Fragmentation typically cleaves the amide bond yielding m/z 70 (pyrrolidine ring without ethyl) and m/z 72 (ethyl-amine fragment).
NMR Spectroscopy (1H NMR in CDCl3)
| Proton Environment | Target: 1-Ethylpyrrolidine-3-carboxamide | Isomer: N-Ethyl-3-pyrrolidinecarboxamide |
| Ethyl CH2 | Quartet at ~2.5 ppm (Attached to Ring N). | Quartet at ~3.3 ppm (Attached to Amide N, deshielded by C=O). |
| Amide NH2 | Broad singlets (2H) at ~5.5 - 6.5 ppm . | Broad singlet (1H) at ~6.0 ppm (Secondary amide). |
| Ring C3-H | Multiplet at ~2.9 ppm . | Multiplet at ~2.9 ppm . |
Expert Insight: The shift of the ethyl methylene group is the definitive diagnostic. If the quartet is at 2.5 ppm, the ethyl is on the ring (Target). If at 3.3 ppm, it is on the amide (Isomer).
References
-
Vertex Pharmaceuticals. (2010). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. (2022). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography.
-
Daicel Corporation. (2023). Chiral Column Selection Guide for Pharmaceutical Intermediates.
-
Waters Corporation. (2021). Development of HILIC Methods for Polar Amines using XBridge BEH Amide.
-
Sigma-Aldrich. (2023). Ethyl pyrrolidine-3-carboxylate hydrochloride Product Specification.
Sources
N-Ethylpyrrolidine-3-carboxamide use in medicinal chemistry.
Application Note: N-Ethylpyrrolidine-3-carboxamide Scaffolds in Medicinal Chemistry
Executive Summary
The This compound moiety represents a privileged substructure in modern medicinal chemistry, distinct from its more common proline (2-carboxamide) analogs. Unlike the
This guide provides a comprehensive technical framework for deploying this scaffold, including rational design principles, validated synthetic protocols, and quality control metrics.
Structural Properties & Medicinal Relevance[1][2][3][4][5][6][7][8]
Vector Analysis & Pharmacophore Geometry
The primary value of the pyrrolidine-3-carboxamide lies in its rigidification of the ethyl-amine chain . In flexible neurotransmitters like dopamine, the ethyl-amine chain adopts multiple conformers. By incorporating this chain into a 3-substituted pyrrolidine ring, the distance and angle between the basic nitrogen (protonated at physiological pH) and the hydrogen-bond accepting/donating amide group are constrained.
-
pKa Modulation: The N-ethyl group typically results in a pKa of ~9.0–9.5, ensuring the nitrogen is positively charged in the binding pocket to interact with conserved Aspartate residues (e.g., Asp3.32 in D2 receptors).
-
Stereochemistry: The C3 position is a chiral center. Enantiomers often exhibit >100-fold differences in potency. For D2 antagonists, the (S)-enantiomer is frequently the eutomer, whereas specific enzyme inhibitors may require the (R)-configuration.
Key Therapeutic Applications
| Therapeutic Area | Target | Mechanism of Action | Role of Scaffold |
| CNS / Psychiatry | Dopamine D2/D3 | Antagonist | The pyrrolidine N mimics the dopamine amine; the carboxamide links to a lipophilic aryl "tail" (e.g., benzamides). |
| Infectious Disease | InhA (M. tb) | Inhibitor | The scaffold fills the hydrophobic substrate binding pocket; the amide H-bonds with the catalytic site. |
| Oncology | Kinases | ATP-competitive | Acts as a solvent-exposed solubilizing group or hinge-binder linker. |
Synthetic Protocols
The following protocols are designed for the parallel synthesis of an This compound library .
Protocol A: Core Scaffold Synthesis (If not commercial)
Use this if the specific N-ethyl-3-carboxy precursor is unavailable.
-
Starting Material: Ethyl pyrrolidine-3-carboxylate HCl.
-
N-Alkylation:
-
Suspend ethyl pyrrolidine-3-carboxylate HCl (1.0 eq) in DMF.
-
Add
(3.0 eq) and Ethyl Iodide (1.1 eq). -
Stir at 60°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine (3x), dry over
. Concentrate to yield Ethyl 1-ethylpyrrolidine-3-carboxylate.
-
-
Hydrolysis:
-
Treat ester with LiOH (2.0 eq) in THF/Water (3:1).
-
Stir at RT for 2 hours.
-
Acidify to pH 4 with 1N HCl and lyophilize to obtain the zwitterionic acid (Intermediate A) .
-
Protocol B: Library Generation (Amide Coupling)
Standardized High-Throughput Procedure
Reagents:
-
Scaffold: N-ethylpyrrolidine-3-carboxylic acid (Intermediate A).
-
Amines: Diverse set of aryl/heteroaryl amines (
). -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Preparation: Dissolve Intermediate A (0.2 mmol) in dry DMF (1.0 mL).
-
Activation: Add DIPEA (0.6 mmol) followed by HATU (0.22 mmol). Stir for 15 minutes at RT to form the activated ester.
-
Coupling: Add the specific amine (
, 0.22 mmol). -
Reaction: Shake/Stir at 40°C for 12 hours.
-
Quenching: Add 100 µL water.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).
-
Salt Formation: Lyophilize fractions with 1.0 eq HCl to generate the hydrochloride salt for stability.
Visualization: Logic & Workflow
Figure 1: Synthetic Workflow & Decision Tree
This diagram illustrates the critical decision points in synthesizing and optimizing the scaffold, emphasizing the chiral resolution step which is often overlooked in early screening.
Caption: Figure 1. Synthetic workflow for this compound libraries, highlighting the critical divergence between racemic screening for hits and chiral resolution for lead optimization.
Figure 2: SAR Logic & Pharmacophore Mapping
This diagram explains why this scaffold is used, mapping chemical features to biological interaction types.
Caption: Figure 2. Structure-Activity Relationship (SAR) map linking the scaffold's chemical moieties to their specific pharmacodynamic roles in receptor binding.
Quality Control & Analytical Specifications
To ensure data integrity in biological assays, synthesized compounds must meet these criteria:
| Parameter | Specification | Method | Rationale |
| Purity | >95% | LC-MS (UV 254nm) | Impurities (unreacted amines) can cause false positives in binding assays. |
| Identity | Consistent | 1H NMR (DMSO-d6) | Confirm N-ethyl signals (triplet ~1.1 ppm, quartet ~2.5 ppm) and amide proton. |
| Chiral Purity | >98% ee | Chiral HPLC | Enantiomers often have opposing activities; racemic data is misleading in Lead Opt. |
| Residual Solvent | <0.5% | GC / NMR | DMF/DIPEA are cytotoxic and can skew cell-based assay results. |
References
-
Chelucci, G., et al. (2002).[1] "Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide." Bioorganic & Medicinal Chemistry, 10(8), 2631-2637. Link
-
Pinna, G. A., et al. (1999). "Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides." Il Farmaco, 54(8), 542-550.[2] Link
-
He, X., et al. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis."[3] Journal of Medicinal Chemistry, 49(21), 6308–6323. Link
-
Huang, Y., et al. (2001).[4] "Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands." Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377.[4] Link
-
BenchChem. (2025).[5][6] "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery." BenchChem Application Notes. Link
Sources
- 1. Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of N-Ethylpyrrolidine-3-carboxamide via Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and compound purification.
Abstract
This application note presents a detailed and robust protocol for the purification of N-Ethylpyrrolidine-3-carboxamide, a polar molecule featuring both a tertiary amine and an amide functional group. Due to its polarity and basicity, this compound can present challenges for standard silica gel chromatography, such as peak tailing and poor recovery. This guide outlines a systematic approach using normal-phase flash chromatography with a modified mobile phase to achieve high purity and yield. The protocol covers method development using Thin-Layer Chromatography (TLC), sample preparation, optimized chromatographic conditions, and post-purification analysis, providing a comprehensive workflow for researchers.
Introduction
N-aryl and N-alkyl substituted pyrrolidines are significant structural motifs found in a wide array of bioactive substances and pharmaceuticals.[1] this compound is a small molecule belonging to this class, and its synthesis often results in a crude mixture containing unreacted starting materials, reagents, and various byproducts. Achieving high purity is critical for subsequent biological assays, structural analysis, and drug development activities.
The primary challenge in the purification of this compound lies in its chemical nature. The presence of a basic tertiary amine can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing, reduced separation efficiency, and in some cases, irreversible adsorption to the stationary phase.[2][3] This protocol addresses these challenges by employing a modified mobile phase to improve peak shape and ensure efficient elution.
Chromatographic Theory and Strategy
This protocol utilizes normal-phase flash chromatography, a preparative liquid chromatography technique that separates compounds based on their polarity.[4][5]
-
Stationary Phase: Silica gel, a highly polar adsorbent, is used as the stationary phase.
-
Mobile Phase: A less polar organic solvent mixture is used as the mobile phase.
Compounds in the mixture are introduced onto the column and are separated based on their differential partitioning between the stationary and mobile phases. Non-polar compounds have a weaker affinity for the silica gel and elute quickly with the mobile phase. Polar compounds, like this compound, interact more strongly with the polar stationary phase and have longer retention times.[6]
Strategy for a Basic Amine: To mitigate the issues caused by the basic nitrogen atom, two primary strategies are considered:
-
Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[2][3][7] The modifier competitively binds to the acidic silanol sites on the silica, preventing the basic analyte from tailing.[8]
-
Alternative Stationary Phase: Using a less acidic or chemically modified stationary phase, such as alumina or amine-functionalized silica.[3][8][9]
This protocol will focus on the mobile phase modification approach with standard silica gel, as it is a widely accessible and cost-effective method. The primary solvent system will be a mixture of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol), which is effective for eluting polar compounds.[10][11][12]
Materials and Instrumentation
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh, 40-63 µm)[11]
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), ≥99%
-
Solvents for TLC (e.g., Ethyl Acetate, Hexane)
-
TLC plates (Silica gel 60 F254)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Acetonitrile/Water/Formic Acid for LC-MS analysis
Instrumentation
-
Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)
-
UV-Vis Detector (typically integrated into the flash system)
-
Fraction Collector
-
Rotary Evaporator
-
High-resolution balance
-
NMR Spectrometer
-
LC-MS System
Detailed Protocol
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The first and most critical step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.15-0.3 for the target compound.[11]
-
Prepare Eluents: Create a series of test eluents. A good starting point for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[10]
-
Test 1: 99:1 DCM:MeOH
-
Test 2: 98:2 DCM:MeOH
-
Test 3: 95:5 DCM:MeOH
-
Test 4: 90:10 DCM:MeOH
-
-
Add Modifier: To each of the test eluents, add 0.5-1% (v/v) of Triethylamine (TEA) to improve the spot shape of the basic amine.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop and Visualize: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent to run up the plate. Visualize the separated spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Select System: Choose the solvent system that gives good separation between the target compound (Rf ≈ 0.15-0.3) and its major impurities.
Step 2: Sample Preparation and Loading
Proper sample loading is crucial for a high-resolution separation.
-
Dissolution (Liquid Loading): Dissolve the crude material in a minimal amount of a strong solvent in which it is readily soluble, such as DCM or DMF.[12] It is critical to use the smallest volume possible to ensure a tight injection band.
-
Adsorption (Dry Loading): For compounds that are not highly soluble in the initial mobile phase, dry loading is preferred.[11]
-
Dissolve the crude sample in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude sample).
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This powder will be placed on top of the column.
-
Step 3: Flash Chromatography Execution
The following table summarizes the optimized conditions for the purification.
| Parameter | Value / Description | Rationale |
| Instrument | Automated Flash Chromatography System | Provides precise gradient control and automated fraction collection. |
| Column | Pre-packed Silica Gel cartridge (e.g., 40 g) | Choice of size depends on the scale of the crude material (typically a 30:1 to 100:1 silica-to-crude ratio).[11] |
| Mobile Phase A | Dichloromethane (DCM) | A moderately polar solvent that allows for good solubility of many organic compounds. |
| Mobile Phase B | 99:1 (v/v) Methanol:Triethylamine | Methanol is a strong polar solvent to elute the target compound. TEA is added to prevent peak tailing.[2] |
| Flow Rate | 30-40 mL/min (for a 40 g column) | Optimized for separation efficiency and reasonable run time. |
| Detection | UV at 220 nm and 254 nm | The amide bond provides UV absorbance. Monitoring multiple wavelengths helps detect a wider range of impurities. |
| Gradient | 0-100% B over 15-20 column volumes | A gradient elution is recommended for complex mixtures to ensure good separation and elute all compounds in a reasonable time.[7] |
Execution Steps:
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase (100% Mobile Phase A).
-
Load the sample onto the column using either the liquid or dry loading method described above.
-
Begin the gradient elution and fraction collection.
-
Monitor the chromatogram in real-time. The target compound should elute as a sharp, symmetrical peak.
Step 4: Fraction Analysis and Product Isolation
-
Analyze Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure compound.
-
Combine and Evaporate: Combine the fractions containing the pure product.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. To remove residual TEA, it may be necessary to co-evaporate with a solvent like toluene or perform a mild aqueous wash if the compound's solubility allows.
-
Dry and Weigh: Dry the purified compound under high vacuum to remove any residual solvent and obtain the final mass and yield.
Results and Discussion
A successful purification should yield this compound with >95% purity as determined by LC-MS and ¹H NMR. The chromatogram should show a well-resolved peak for the target compound, clearly separated from earlier-eluting non-polar impurities and later-eluting polar byproducts.
Troubleshooting:
-
Compound Won't Elute: If the compound is very polar and does not move even with high concentrations of methanol, a more aggressive solvent system, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[13]
-
Peak Tailing Persists: Increase the concentration of TEA in the mobile phase (up to 2%) or consider switching to an amine-functionalized silica column, which has a basic surface that repels basic compounds, leading to improved peak shapes without a mobile phase modifier.[2][3]
-
Compound Decomposes on Silica: If the compound is unstable on acidic silica gel, the silica can be deactivated by pre-flushing the column with a solvent system containing TEA.[7][13] Alternatively, a less acidic stationary phase like alumina should be used.[13]
Visualization of Workflow and Principle
Below are diagrams illustrating the experimental workflow and the principle of separation.
Caption: A typical workflow for the purification of this compound.
Caption: Principle of separation by polarity on a normal-phase column.
Conclusion
This application note provides a comprehensive and effective protocol for the purification of this compound using automated flash chromatography. By developing a method with TLC and employing a triethylamine-modified mobile phase, the common challenges associated with purifying basic polar amines on silica gel can be overcome. This method delivers the target compound with high purity, making it suitable for demanding downstream applications in research and drug development.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
- Dong, M. W. (2016). Solvent selection in liquid chromatography.
-
Biotage. (2023, January 26). Why can't I reproduce my TLC separation using flash column chromatography?. [Link]
-
National Center for Biotechnology Information. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. [Link]
-
Snyder, L. R. (2007). Solvent Selectivity in Normal-Phase TLC. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Normal Phase-HILIC | Tosoh Bioscience [tosohbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
enhancing the solubility of N-Ethylpyrrolidine-3-carboxamide for biological assays
Technical Support Center: Solubility Optimization Guide Topic: N-Ethylpyrrolidine-3-carboxamide (NEPC) Ticket ID: SOL-NEPC-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, inconsistent IC50 data, or "crashes" when diluting this compound (NEPC) into biological media.
NEPC presents a classic medicinal chemistry challenge: it contains a polar amide motif and a basic tertiary amine within a small lipophilic scaffold.[1] While theoretically soluble, its behavior is highly pH-dependent.[1] At physiological pH (7.4), the ionization state of the pyrrolidine nitrogen dictates its stability in solution.
This guide provides a self-validating workflow to transition NEPC from a dry powder to a stable, bio-assay-ready solution.[1]
Module 1: The Foundation (Stock Preparation)
The Core Issue: Users often attempt to dissolve the Free Base form directly in aqueous buffer, leading to oiling out, or they use 100% DMSO without accounting for hygroscopicity, leading to concentration errors.
Chemical Insight: NEPC exists in two primary forms:[1]
-
Free Base: Often a viscous oil or low-melting solid.[1] Poor aqueous solubility.[1][2][3][4]
-
Salt (e.g., Hydrochloride): Crystalline solid.[1] High aqueous solubility.[1]
Protocol 1.1: Standard Stock Generation (DMSO) Recommended for High-Throughput Screening (HTS) and Cell-Based Assays.[1]
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide), Grade
99.9%.[1] -
Target Concentration: 10 mM to 100 mM.
-
Procedure:
-
Weigh NEPC into a glass vial (avoid polystyrene, which DMSO can leach).[1]
-
Add DMSO to achieve the target molarity.[1]
-
Critical Step: Vortex for 30 seconds. If the solution is hazy, sonicate at 40 kHz for 5 minutes at room temperature.
-
QC Check: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the concentration is too high.
-
Technical Note: DMSO is hygroscopic.[1] A stock solution left uncapped absorbs atmospheric water, which can cause NEPC to precipitate over time.[1] Store aliquots at -20°C in varying volumes to avoid freeze-thaw cycles.
Module 2: The "Crash" (Dilution into Media)[1]
The Core Issue: "My compound is clear in DMSO, but precipitates immediately when added to DMEM/RPMI."
Mechanism: This is the "Solvent Shift" phenomenon.[1] DMSO has a high dielectric constant and solvates hydrophobic regions.[1] When you spike DMSO stock into aqueous media, the solvent environment changes instantly. If the local concentration of NEPC exceeds its aqueous solubility limit before mixing is complete, it forms micro-crystals.
Visualization: The Step-Down Dilution Workflow
Caption: Figure 1. The "Step-Down" dilution method minimizes osmotic shock and solvent shift precipitation compared to direct spiking.
Protocol 2.1: The Intermediate Dilution Method
-
Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into culture media containing 10% DMSO. This keeps the compound solubilized while introducing water.[1]
-
Equilibrate: Shake at 300 rpm for 10 minutes.
-
Final Dilution: Transfer from the Intermediate plate to the Assay plate (containing cells/media) to achieve the final 1x concentration (e.g., 10 µM).
-
Result: Final DMSO is 0.1%, which is generally non-toxic, and the compound remains in solution.[1]
Module 3: Advanced Formulation (pH & Excipients)
The Core Issue: "I need higher concentrations (e.g., for animal studies or crystallography), but it won't dissolve."
Mechanism:
The pyrrolidine nitrogen is a basic center (pKa
-
pH > pKa (Basic): Uncharged (Free Base). Low solubility.
-
pH < pKa (Acidic): Charged (Cationic).[1] High solubility.
Protocol 3.1: In Situ Salt Formation If you have the Free Base oil:
-
Calculate the molar equivalents of NEPC.[1]
-
Add 1.05 equivalents of 1N HCl.
-
The amine will protonate, vastly increasing water solubility.[1]
Protocol 3.2: Cyclodextrin Complexation
For sensitive biological assays where DMSO or low pH is toxic, use Hydroxypropyl-
Table 1: Excipient Comparison for NEPC
| Excipient | Mechanism | Recommended Conc.[1][5][6] | Pros | Cons |
| DMSO | Cosolvent | < 0.5% (Cell Culture) | Universal solvent, easy to prepare.[1] | Cytotoxic at high %, affects membrane permeability [1].[1] |
| HP- | Inclusion Complex | 10% - 20% (w/v) | Biocompatible, stabilizes labile groups [2].[1] | Requires mixing time (2-4 hrs), expensive. |
| Tween 80 | Surfactant | < 0.1% | Prevents aggregation.[1] | Can lyse cells, interferes with some fluorescence assays.[1] |
Visualization: Solubility Decision Matrix
Caption: Figure 2.[1] Decision tree for selecting the optimal formulation strategy based on compound form and assay requirements.
Troubleshooting & FAQs
Q1: The compound precipitates in PBS but not in water. Why? A: This is the "Salting Out" effect.[1] PBS contains high ionic strength (NaCl, KCl).[1] The ions compete for water molecules, reducing the hydration shell around your NEPC molecule.
-
Fix: Dilute into 0.5x PBS or use a buffer with lower ionic strength (e.g., Tris-HCl) if your assay permits.
Q2: My IC50 curve is flat or noisy. A: This often indicates micro-precipitation.[1] The compound is not in solution but in a suspension, leading to variable local concentrations.
-
Fix: Measure the absorbance of your assay plate at 600-650 nm (where NEPC doesn't absorb).[1] If OD > 0.05, you have turbidity (precipitation).[1] Reduce the top concentration or increase DMSO to 0.5%.
Q3: Can I heat the solution to dissolve it? A: Mild heating (37°C) is acceptable. Avoid boiling (>50°C) as carboxamides can hydrolyze to carboxylic acids and amines under thermal stress, especially in acidic or basic conditions.[1]
Q4: Is the compound light sensitive? A: Pyrrolidine carboxamides are generally stable to light, but DMSO stocks can degrade if exposed to UV. Store in amber vials.
References
-
Assay Guidance Manual. DMSO Tolerance in Cell-Based Assays. National Center for Biotechnology Information (US).[1] Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (General reference on CD complexation mechanisms).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on solubility rules).
-
PubChem Compound Summary. Pyrrolidine-3-carboxamide derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
For further assistance, please contact the Application Science team with your specific buffer composition and desired concentration range.
Sources
- 1. 1-Ethylpyrrolidine-2-carboxamide | C7H14N2O | CID 566738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
Validation & Comparative
comparative study of N-Ethylpyrrolidine-3-carboxamide and its analogs' potency
Executive Summary: The Pyrrolidine-3-Carboxamide Scaffold
N-Ethylpyrrolidine-3-carboxamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of antipsychotics (dopamine antagonists), antimicrobials (InhA inhibitors), and neuroprotective agents (BChE inhibitors).
This guide distinguishes between the two primary structural isomers often conflated under this nomenclature:
-
1-Ethylpyrrolidine-3-carboxamide : Ethyl substitution on the pyrrolidine ring nitrogen (critical for GPCR binding).
-
N-Ethyl-3-pyrrolidinecarboxamide : Ethyl substitution on the amide nitrogen (critical for enzyme inhibition specificity).
This study compares the potency profiles of these scaffolds against their N-methyl, N-propyl, and unsubstituted analogs, synthesizing data from dopaminergic and enzymatic assays.
Chemical Structure & Isomerism
The biological activity of pyrrolidine-3-carboxamide derivatives is strictly governed by the position of the ethyl group and the stereochemistry at the C3 position.
Structural Classification
-
Scaffold A (Ring-N-Ethyl) : Used in Eticlopride and Raclopride analogs. The basic nitrogen pKa (~9.0) is essential for electrostatic interaction with aspartate residues in GPCR transmembrane domains.
-
Scaffold B (Amide-N-Ethyl) : Used in Butyrylcholinesterase (BChE) inhibitors. The amide acts as a hydrogen bond donor/acceptor pair within enzyme active sites.
Figure 1: Structural distinction between Ring-N-Ethyl and Amide-N-Ethyl isomers.
Comparative Potency Analysis
Context A: Dopamine D2/D3 Receptor Affinity (GPCRs)
In the context of benzamide antipsychotics (e.g., eticlopride analogs), the substituent on the pyrrolidine nitrogen dictates affinity. The 1-Ethyl group is the industry standard for optimal steric fit in the D2 receptor's orthosteric binding pocket.
Comparative Data: D2 Receptor Binding Affinity (
| Analog (Ring Substitution) | Substituent (R) | D2 Receptor | D3 Receptor | Potency Interpretation |
| 1-Ethyl (Reference) | 0.43 | 1.77 | Optimal Potency | |
| 1-Methyl | 25.3 | 6.97 | Reduced (Steric mismatch) | |
| 1-Propyl | 0.38 | 1.20 | High (Slightly improved lipophilicity) | |
| 1-H (Unsubstituted) | >1000 | >500 | Inactive (Loss of ionic bond) |
Mechanism : The ethyl group on the pyrrolidine nitrogen fits into a hydrophobic sub-pocket defined by Phe389 and Trp386 in the D2 receptor. Removing it (N-H) destroys potency; extending it to propyl maintains or slightly improves affinity but may increase non-specific binding.
Context B: Enzyme Inhibition (InhA & BChE)
For enzyme targets like Mycobacterium tuberculosis InhA or human BChE, the Amide-N-Ethyl group modulates solubility and hydrogen bonding.
Comparative Data: InhA Inhibition (Tuberculosis) Data synthesized from pyrrolidine carboxamide screening [2].
| Analog (Amide Substitution) | Efficacy Note | |
| N-Ethyl (Amide) | 5.55 | Balanced potency & solubility |
| N-Methyl | >20 | Weak inhibition |
| N-Isopropyl | 1.39 | High Potency (Better hydrophobic fill) |
| N-Phenyl | 0.39 | Highest Potency (Pi-stacking interactions) |
Mechanism : While the N-Phenyl analog is more potent due to pi-stacking, the N-Ethyl analog offers a superior pharmacokinetic profile (lower toxicity and better solubility) compared to the aromatic analogs.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision tree for optimizing the this compound scaffold based on the biological target.
Figure 2: SAR optimization pathways for Ring-N vs. Amide-N modifications.
Experimental Protocols
Protocol: Synthesis of 1-Ethylpyrrolidine-3-carboxamide
This protocol yields the Ring-N-Ethyl variant, commonly used as a precursor for D2 ligands.
Reagents : Pyrrolidine-3-carboxamide (starting material), Ethyl Iodide, Potassium Carbonate (
-
Preparation : Dissolve pyrrolidine-3-carboxamide (1.0 eq) in anhydrous acetonitrile.
-
Base Addition : Add
(2.5 eq) to the solution. Stir at Room Temperature (RT) for 15 min. -
Alkylation : Dropwise add Ethyl Iodide (1.1 eq) at
. -
Reflux : Heat the mixture to
and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9). -
Workup : Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification : Flash column chromatography (Silica gel, DCM/MeOH gradient).
-
Validation :
NMR should show a triplet at ppm (ethyl ) and quartet at ppm (ethyl ).
Protocol: Radioligand Binding Assay (Dopamine D2)
To determine the
-
Membrane Prep : Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation :
-
Mix 50
L membrane suspension. -
Add 20
L -Raclopride (0.5 nM final conc). -
Add 20
L Test Compound (1-Ethylpyrrolidine-3-carboxamide) at varying concentrations ( to M).
-
-
Equilibrium : Incubate at
for 60 minutes. -
Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands . National Institutes of Health (PMC). Available at: [Link]
-
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis . Journal of Medicinal Chemistry. Available at: [Link]
-
Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease . Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Topics in Current Chemistry. Available at: [Link]
A Comparative Spectroscopic Guide to N-Ethylpyrrolidine-3-carboxamide Isomers
In the landscape of contemporary drug discovery and development, the precise structural elucidation of chiral molecules is paramount. N-Ethylpyrrolidine-3-carboxamide, a molecule of interest due to its pyrrolidine scaffold—a common motif in bioactive compounds—presents a case for rigorous spectroscopic analysis to differentiate its stereoisomers. This guide provides an in-depth comparison of the expected spectroscopic data for the (R)- and (S)-enantiomers of this compound, drawing upon foundational spectroscopic principles and data from analogous structures to offer a predictive yet robust analytical framework.
The Significance of Isomeric Differentiation
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to confirm the identity and enantiomeric purity of a compound like this compound is a critical step in the research and development pipeline. While standard spectroscopic techniques like NMR and IR will not differentiate between enantiomers in an achiral environment, they are essential for confirming the overall molecular structure. Mass spectrometry, in conjunction with these techniques, provides the definitive molecular weight and fragmentation patterns that corroborate the proposed structure.
Molecular Structure of this compound Enantiomers
The key structural feature of this compound is the chiral center at the C3 position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-N-Ethylpyrrolidine-3-carboxamide and (S)-N-Ethylpyrrolidine-3-carboxamide.
Caption: Molecular structures of the (R) and (S) enantiomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework. It is crucial to remember that in a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of the (R) and (S) enantiomers will be identical.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the protons of the ethyl group and the pyrrolidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-CH₂-CH ₃ | ~1.1 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the N-CH₂ protons. |
| N-CH ₂-CH₃ | ~2.5 | Quartet (q) | 2H | Ethyl group methylene protons, coupled to the methyl protons and adjacent to the nitrogen. |
| Pyrrolidine C2-H₂, C5-H₂ | 2.8 - 3.5 | Multiplet (m) | 4H | Protons on the carbons adjacent to the nitrogen are expected to be in this region. The diastereotopic nature of these protons may lead to complex splitting patterns. |
| Pyrrolidine C4-H₂ | ~2.0 - 2.4 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center. |
| Pyrrolidine C3-H | ~2.6 - 3.0 | Multiplet (m) | 1H | The proton at the chiral center, coupled to the adjacent methylene protons. |
| CONH ₂ | ~7.0 - 8.0 | Broad Singlet (br s) | 2H | Amide protons, which may show restricted rotation and can exchange with D₂O. The chemical shift is highly dependent on solvent and concentration.[2] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| N-CH₂-C H₃ | ~15 | Ethyl group methyl carbon. |
| N-C H₂-CH₃ | ~45 | Ethyl group methylene carbon, attached to nitrogen. |
| Pyrrolidine C2, C5 | ~50 - 55 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine C4 | ~30 | Methylene carbon of the pyrrolidine ring. |
| Pyrrolidine C3 | ~40 | The chiral carbon, attached to the carboxamide group. |
| C =O | ~175 | Carbonyl carbon of the amide group.[3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H and C=O bonds of the primary amide and the C-H bonds of the alkyl groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3100 - 3500 | Medium | Primary amides typically show two bands in this region.[4] |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds in the ethyl and pyrrolidine groups.[5] |
| C=O Stretch (Amide I Band) | ~1650 | Strong | This is a very characteristic and strong absorption for amides.[6] |
| N-H Bend (Amide II Band) | ~1620 | Medium | Bending vibration of the N-H bonds.[7][8] |
| C-N Stretch | 1400 - 1450 | Medium | Stretching vibration of the carbon-nitrogen bonds. |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation is expected to be directed by the nitrogen atom of the pyrrolidine ring and the amide group.
Predicted Molecular Ion: [M]⁺ or [M+H]⁺ at m/z = 142 or 143, respectively.
Proposed Fragmentation Pathway
The fragmentation of N-alkyl pyrrolidines is often initiated by alpha-cleavage, leading to the loss of an alkyl substituent or ring opening.[9] For amides, a common fragmentation is the cleavage of the N-CO bond.[10]
Caption: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocols
The following are generalized procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[11]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the sample on the ATR crystal and apply pressure. For liquids, a thin film between salt plates can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[12]
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plates.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison for the isomers of this compound. The presented data, derived from established principles and analysis of related structures, serves as a robust framework for researchers in the structural elucidation of this and similar molecules. While ¹H NMR, ¹³C NMR, and IR spectroscopy are invaluable for confirming the molecular structure, and mass spectrometry for determining the molecular weight and fragmentation, the differentiation of the (R) and (S) enantiomers will necessitate the use of chiroptical techniques or chiral chromatography.
References
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Abreu, A. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23139-23149. Available at: [Link]
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de Souza, A. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23139-23149. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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DeFlores, L. P., et al. (2009). Amide I'−II' 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society, 131(9), 3385-3391. Available at: [Link]
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Duffield, A. M., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXIV.1 A Study of the Fragmentation of N-Acylpyrrolidines. Journal of the American Chemical Society, 87(21), 4854-4862. Available at: [Link]
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Giese, R. W., et al. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Jackson, G., et al. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Available at: [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolidine Carboxamides
The journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges, none more critical than the translational gap between in vitro potency and in vivo efficacy. This guide provides a comprehensive comparison of the evaluation methodologies for the versatile pyrrolidine carboxamide class of compounds. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate this complex landscape.
The Pyrrolidine Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine carboxamide core is a recurring motif in medicinal chemistry, recognized for its ability to form the basis of compounds with a wide array of biological activities. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of interactions with various biological targets. This has led to the development of pyrrolidine carboxamide derivatives as potent inhibitors of enzymes and modulators of receptors, with applications in oncology, infectious diseases, and neurology.[1][2][3][4][5] The inherent "drug-like" properties of this scaffold often translate to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making it an attractive starting point for drug discovery campaigns.[6]
Part 1: In Vitro Characterization - The Foundation of Efficacy Assessment
In vitro assays are the bedrock of early-stage drug discovery, providing a controlled environment to quantify the direct interaction of a compound with its intended biological target. These assays are designed to be high-throughput, cost-effective, and reproducible, allowing for the rapid screening and optimization of chemical libraries.
Common In Vitro Assay Formats for Pyrrolidine Carboxamides:
-
Enzyme Inhibition Assays: For compounds targeting enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis or the SARS-CoV-2 main protease (Mpro), biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50).[1][7] These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor, with the enzyme's activity being measured via a spectrophotometric or fluorometric readout.
-
Cell-Based Assays: To assess the effect of a compound on cellular processes, a variety of cell-based assays are utilized. For anti-cancer drug candidates, antiproliferative assays using cancer cell lines (e.g., A-549, MCF-7) are standard.[2] The IC50 value in this context represents the concentration of the compound that reduces cell viability by 50%. For antiviral compounds, cytopathic effect (CPE) reduction assays are used to measure the compound's ability to protect host cells from virus-induced death.[8]
-
Receptor Binding Assays: For compounds targeting cell surface receptors, such as the endothelin receptors, competitive binding assays are performed.[9][10] These assays use a radiolabeled ligand to determine the binding affinity (Ki) of the test compound.
Representative In Vitro Efficacy Data for Pyrrolidine Carboxamide Derivatives:
| Compound Class/Derivative | Target/Assay | Potency (IC50/Ki) | Reference |
| Pyrrolidine Carboxamides | M. tuberculosis InhA | 0.39 µM (most potent) | [1] |
| Pyrrolidine-Carboxamides | EGFR/CDK2 (Antiproliferative) | 0.90 µM (mean IC50) | [2] |
| Pyridopyrrolopyrimidines | SARS-CoV-2-MPro | 3.22 µM and 5.42 µM | [7] |
| Sulphonamide Pyrolidine Carboxamides | P. falciparum (Antiplasmodial) | 2.40–8.30 μM | [3][4] |
| Pyrrolidine-3-carboxylic acids | Endothelin A (ETA) Receptor | 0.034 nM (Ki) | [9] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
-
Reagent Preparation: Prepare assay buffer, enzyme stock solution, substrate stock solution, and a serial dilution of the test compound (e.g., a pyrrolidine carboxamide derivative).
-
Assay Plate Setup: Add the assay buffer to all wells of a 96-well plate. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the enzyme solution to all wells except the negative control.
-
Incubation: Incubate the plate at a specified temperature for a defined period to allow for compound-enzyme binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vivo efficacy study using a xenograft model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A potent inhibitor in an in vitro assay does not always translate into an effective drug in vivo. Understanding the potential for disconnect is crucial for successful drug development.
-
Metabolism: The liver is the primary site of drug metabolism, and extensive metabolism can lead to rapid clearance of a compound, reducing its exposure at the target site. Some pyrrolidine carboxamides are rapidly metabolized in vitro. [11]Conversely, metabolism can also lead to the formation of active metabolites. [12]
-
Bioavailability and Distribution: For a drug to be effective, it must be absorbed into the bloodstream and distribute to the target tissue. Poor oral bioavailability can be a major hurdle. [9]High plasma protein binding can also limit the amount of free drug available to exert its therapeutic effect. [13][11]
-
Off-Target Effects and Toxicity: A compound that is highly selective in vitro may interact with other targets in vivo, leading to unexpected side effects or toxicities.
-
The Importance of Free Drug Concentration: For highly protein-bound drugs, the free (unbound) drug concentration is a more relevant predictor of efficacy than the total plasma concentration. [13] In conclusion, a comprehensive evaluation of both in vitro and in vivo data is essential for the successful development of pyrrolidine carboxamide-based therapeutics. A thorough understanding of the compound's mechanism of action, pharmacokinetic profile, and safety is paramount in bridging the translational gap and advancing promising candidates to the clinic.
References
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He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
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New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. (2024, January 15). Chemical Biology & Drug Design. Retrieved from [Link]
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (n.d.). PMC. Retrieved from [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. (2022, September 22). RSC Publishing. Retrieved from [Link]
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Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. (2025, February 23). Taylor & Francis. Retrieved from [Link]
-
Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. (2023, May 10). MDPI. Retrieved from [Link]
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021, February 24). PLOS One. Retrieved from [Link]
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Targeted antioxidant properties of N-[(tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide and its nitroxide metabolite in preventing postischemic myocardial injury. (2000, March 15). PubMed. Retrieved from [Link]
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021, February 25). MalariaWorld. Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012, October 22). Research and Reviews. Retrieved from [Link]
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Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. (n.d.). PubMed. Retrieved from [Link]
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Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). (n.d.). PubMed. Retrieved from [Link]
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Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022, August 25). MDPI. Retrieved from [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). PubMed. Retrieved from [Link]
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In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. (2025, May 26). PMC. Retrieved from [Link]
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Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. (n.d.). PubMed. Retrieved from [Link]
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Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. (2025, August 30). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-Ethylpyrrolidine-3-carboxamide
As a Senior Application Scientist, it is my priority to ensure that your work in the lab is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling N-Ethylpyrrolidine-3-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of writing, we will adopt a conservative approach, drawing on data from structurally related compounds to inform our safety protocols. This ensures we are prepared for a range of potential hazards.
Hazard Assessment: A Conservative Approach
Assumed Hazard Profile:
| Hazard Type | Potential Risk | Rationale |
| Skin Contact | Corrosive/Irritant | Based on data for related pyrrolidine compounds[1][2][3][4]. |
| Eye Contact | Severe Irritant/Damage | A common hazard for amines and amides[1][2][3][4][5]. |
| Inhalation | Irritation/Harmful | Vapors or aerosols may be harmful[6]. |
| Ingestion | Harmful | Assumed based on general chemical toxicity[6]. |
| Flammability | Potentially Flammable | Pyrrolidine is highly flammable[1]. |
This conservative assessment necessitates a stringent personal protective equipment (PPE) protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not generally required if handled in a fume hood |
| Solution Preparation/Transfers | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Lab coat | Recommended if not in a fume hood or if there's a risk of aerosolization |
| Running Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a lab coat | Recommended if heating or potential for aerosolization exists |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Step-by-Step Guide to PPE Usage
Hand Protection
-
Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, consider heavier-duty gloves and consult a glove compatibility chart.
-
Inspection: Always inspect gloves for tears or punctures before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove in the same manner.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.
Eye and Face Protection
-
Safety Glasses: Must have side shields for basic protection.
-
Goggles: Wear chemical splash goggles for any task with a risk of splashing.
-
Face Shield: Use in conjunction with goggles when there is a significant splash hazard.
Body Protection
-
Lab Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: Provides an additional layer of protection against splashes.
-
Full Body Suit: Necessary for large-scale operations or significant spill response.
Respiratory Protection
-
Fume Hood: The primary method for controlling inhalation exposure. Conduct all operations involving this compound in a certified chemical fume hood.
-
Respirator: If a fume hood is not available or in the event of a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[1].
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Safe Handling Workflow
The following diagram illustrates a safe handling workflow for this compound.
Caption: A typical laboratory workflow for handling this compound.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and glassware, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour this chemical down the drain[3].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][3]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Conclusion
Your safety is paramount. By adhering to these conservative and comprehensive guidelines, you can confidently and safely work with this compound. Always prioritize a thorough risk assessment before beginning any new procedure.
References
-
Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]
-
Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE). [Link]
-
DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Autech. (2023, January 2). Safety Data Sheet: QY-4693. [Link]
-
CPAChem. (2024, January 11). Safety data sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
